4-Amidinophenyl 2-methylcinnamate

Description

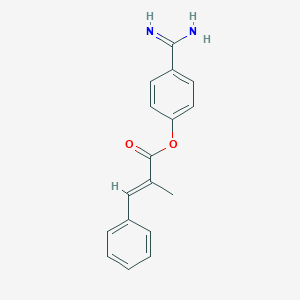

Structure

2D Structure

3D Structure

Properties

CAS No. |

103499-68-9 |

|---|---|

Molecular Formula |

C17H16N2O2 |

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(4-carbamimidoylphenyl) (E)-2-methyl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C17H16N2O2/c1-12(11-13-5-3-2-4-6-13)17(20)21-15-9-7-14(8-10-15)16(18)19/h2-11H,1H3,(H3,18,19)/b12-11+ |

InChI Key |

PSSASEIFCXYKEU-UHFFFAOYSA-N |

SMILES |

CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)OC2=CC=C(C=C2)C(=N)N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)C(=N)N |

Synonyms |

4-amidinophenyl 2-methylcinnamate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Amidinophenyl 2 Methylcinnamate

Synthesis Pathways of 4-Amidinophenyl 2-methylcinnamate

The creation of this compound, a molecule related to the synthetic serine protease inhibitor nafamostat (B1217035) mesylate, involves the formation of an ester linkage between 2-methylcinnamic acid and a phenol (B47542) bearing a 4-amidinophenyl group. nih.gov The synthesis can be conceptually divided into the preparation of the methylcinnamate moiety and the introduction of the amidinophenyl group.

Esterification Reactions for the Methylcinnamate Moiety

The formation of the cinnamate (B1238496) ester is a crucial step. Various esterification methods can be employed, each with its own advantages.

Modified Steglich Esterification: A facile and mild method for synthesizing (E)-cinnamate derivatives involves a modified Steglich esterification. nih.gov This reaction uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent in acetonitrile. nih.gov The reaction proceeds efficiently with mild heating, offering good yields without the need for extensive purification. nih.gov This method is applicable to a range of alcohols, including primary and secondary aliphatic alcohols, as well as phenols. nih.gov

Fischer Esterification: The classic Fischer esterification, reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid (pTSA), is another common approach. nsf.govlibretexts.orglibretexts.org Microwave-assisted synthesis can significantly reduce reaction times. nsf.gov

Other Esterification Techniques:

Acyl Chlorides and Acid Anhydrides: Reactions of alcohols with acyl chlorides or acid anhydrides can also produce esters. libretexts.org These reactions are often vigorous and may require specific conditions, such as the presence of a base to neutralize the acidic byproduct. libretexts.orgyoutube.com

Transesterification: This method involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.org

Table 1: Comparison of Esterification Methods for Cinnamate Synthesis

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Modified Steglich Esterification | (E)-cinnamic acid, alcohol/phenol, EDC, acetonitrile | Mild heating (40-45 °C), 45 min | Facile, mild, good average yield (70%), no further purification needed. nih.gov |

| Fischer Esterification (Microwave) | trans-cinnamic acid, methanol, H₂SO₄ or pTSA | Microwave heating (110 °C), 2 min | Rapid, high yields (up to 97%). nsf.gov |

| Reaction with Acyl Chlorides | Alcohol/phenol, acyl chloride | Room temperature | Vigorous reaction. libretexts.org |

| Reaction with Acid Anhydrides | Alcohol/phenol, acid anhydride | Warming may be required | Slower than with acyl chlorides. libretexts.org |

Introduction of the 4-Amidinophenyl Moiety

The 4-amidinophenyl group is a key pharmacophore in many serine protease inhibitors. Its introduction is a critical step in the synthesis of the target compound. A common strategy involves the use of a precursor molecule where the amidine group is masked as a nitrile (cyano group). nih.gov

The synthesis often starts from a molecule like 4-cyanophenylalanine. nih.gov The cyano group is then converted to the amidine group at a later stage of the synthesis, often through a Pinner reaction. nih.gov This reaction involves treating the nitrile with an alcohol and a strong acid to form an imino ether, which is then reacted with ammonia (B1221849) to yield the amidine.

Another approach involves the direct use of a building block already containing the amidinophenyl group, such as p-guanidinobenzoic acid hydrochloride, which can be synthesized from p-aminobenzoic acid and cyanamide. google.comgoogle.com This intermediate can then be coupled with the appropriate alcohol-containing moiety. google.com

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers a variety of advanced strategies and catalysts to improve the efficiency and sustainability of ester synthesis.

Brønsted Base Catalysis: Catalytic amounts of a Brønsted base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) can be used to activate the nucleophile (the alcohol) for esterification. beilstein-journals.org

Transition Metal Catalysis: Earth-abundant transition metals like iron and nickel have been used to catalyze the oxidative esterification of cinnamaldehyde (B126680) to form cinnamate esters. beilstein-journals.org Palladium-catalyzed reactions are also employed in various coupling strategies. rsc.org

Heteropolyacids and Solid Superacids: Catalysts such as H₈SiW₁₂O₄₂·XH₂O and solid superacids like SO₄²⁻/TiO₂ have been used to produce alkyl cinnamates, often under microwave irradiation to improve yields. bibliomed.org

Coupling Reagents: Reagents like s-trichlorotriazine (TCT) can be used to activate carboxylic acids for esterification. researchgate.net This method has been applied to the synthesis of nafamostat mesylate. researchgate.net Other coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4,5-dicyanoimidazole (B129182) (DCI) have also been reported, though they may present challenges in purification. google.comyoutube.com

Derivatization Strategies for Structural Modification

Once the core structure of this compound is synthesized, further modifications can be made to either the amidinophenyl ring or the methylcinnamate moiety to explore structure-activity relationships (SAR) and optimize the compound's properties. researchgate.netmdpi.com

Modifications on the Amidinophenyl Ring

The amidinophenyl ring is crucial for the binding of many serine protease inhibitors. nih.gov Modifications to this ring can influence binding affinity and selectivity.

Substitution on the Benzene (B151609) Ring: Introducing substituents such as methyl or chloro groups onto the benzene ring can alter the orientation of the guanidino or amidino group, potentially enhancing electrostatic interactions with the target enzyme. nih.gov

Bioisosteric Replacement: The amidine or guanidine (B92328) group can be replaced with other functional groups that have similar electronic and steric properties to explore their impact on activity. researchgate.net This could involve replacing the amidine with other basic groups or modifying its pKa.

Derivatization for Analytical Purposes: The aminophenyl group can be derivatized to improve detection in analytical techniques like HPLC-MS. nih.govresearchgate.net For example, derivatization with N-(4-aminophenyl)piperidine can significantly enhance sensitivity. nih.govresearchgate.net

Modifications on the Methylcinnamate Moiety

The methylcinnamate portion of the molecule also offers several sites for modification. beilstein-journals.org

Alteration of the Double Bond: The double bond in the cinnamate structure can be functionalized. beilstein-journals.org This can include hydrogenation to a saturated bond, E/Z isomerization, or the introduction of various functional groups at the α and β positions. beilstein-journals.org

Substitution on the Phenyl Ring: The phenyl ring of the cinnamate moiety can be substituted with various groups to alter its electronic and steric properties. nih.gov This is a common strategy in drug design to optimize binding interactions. researchgate.net

Variation of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. semanticscholar.orgjapsonline.com Hydrolysis of methyl trans-cinnamate yields cinnamic acid, which can then be coupled with different alcohols or amines to create a library of derivatives. semanticscholar.orgjapsonline.com For example, cinnamic acid can be reacted with L-serine methyl ester to form an amide derivative. semanticscholar.org

Synthesis of Hybrid Structures

The synthesis of hybrid structures incorporating this compound involves the strategic covalent linkage of this molecule to another pharmacophore or a carrier molecule to potentially enhance its biological activity, modify its pharmacokinetic profile, or achieve a synergistic effect. While specific examples of hybrid structures directly derived from this compound are not extensively documented in publicly available literature, the synthetic strategies can be inferred from the chemistry of its constituent functional groups—the amidine and the ester—and from methodologies applied to structurally similar compounds.

The primary approach to forming hybrid structures would involve the modification of the amidino group or the aromatic rings. The amidino group, being a strong base and a nucleophile, is a prime target for chemical modification.

One plausible strategy involves the acylation of the amidino group. For instance, N-acylation of amidinophenyl derivatives has been reported in the synthesis of protease inhibitors. In a parallel approach, N-alpha-(4-methylbenzoyl)-4-amidinophenyl-alaninamides and -esters were synthesized from 4-cyanophenylalanine, where an acylation step was key. nih.gov This suggests that the amidino group of this compound could be acylated with a variety of carboxylic acids, including those that are themselves bioactive molecules, using standard peptide coupling reagents.

Another potential route for creating hybrid structures is through the use of bifunctional linkers. These linkers possess two reactive ends, one of which could react with the amidino group of this compound, and the other could be attached to a second molecule of interest. The choice of linker can influence the spacing and flexibility between the two components of the hybrid molecule.

Hypothetical reaction schemes for the synthesis of hybrid structures of this compound are presented in the table below. These are based on established chemical reactions for amidines and related compounds.

Table 1: Hypothetical Synthetic Routes for Hybrid Structures of this compound

| Reaction Type | Reactants | Coupling/Activating Agents | Hypothetical Product | Potential Application of Hybrid |

| Amide Bond Formation | This compound, Bioactive Carboxylic Acid | EDC/HOBt, DCC/DMAP | Amide-linked hybrid | Dual-action therapeutic agent |

| Linkage via Bifunctional Linker | This compound, Polyethylene glycol (PEG)-dicarboxylic acid | HATU, PyBOP | PEGylated conjugate | Improved solubility and pharmacokinetics |

| Reaction with Isothiocyanate | This compound, Bioactive Isothiocyanate | - | Thiourea-linked hybrid | Modified biological targeting |

This table presents hypothetical synthetic strategies and is for illustrative purposes. The feasibility and specific conditions for these reactions would require experimental validation.

Analytical Derivatization Techniques

Analytical derivatization is a chemical modification process used to convert an analyte into a derivative with improved properties for separation and detection by techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). For this compound, derivatization would primarily target the highly polar and basic amidino group to enhance its chromatographic behavior and detection sensitivity.

The chemical derivatization process aims to produce a new compound with properties more suitable for a specific analytical method. researchgate.net This can involve adding a chromophore for UV detection or a fluorophore for fluorescence detection. researchgate.netsdiarticle4.com Derivatization can be performed either before chromatographic analysis (pre-column) or after separation (post-column). researchgate.netsdiarticle4.com

Several derivatization reagents are commonly used for primary and secondary amines and could be applicable to the amidino group of this compound. sdiarticle4.com These reactions typically aim to improve detectability and can enhance the detector's response, which is helpful for structure elucidation. researchgate.net

Common derivatizing agents for amine groups that could potentially be used for this compound include:

Dansyl chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. The reaction is typically carried out in a basic medium. sdiarticle4.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form stable, highly fluorescent derivatives. sdiarticle4.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form intensely fluorescent isoindole derivatives. This reaction is fast and can be used in both pre- and post-column derivatization. sdiarticle4.comnih.gov

Benzoyl chloride: Can be used to form benzoylated derivatives of polyamines, which can be analyzed by reversed-phase HPLC. sdiarticle4.com

For mass spectrometric detection, derivatization can be employed to improve ionization efficiency and induce characteristic fragmentation patterns. Reagents that introduce a permanently charged group or a group with high proton affinity can significantly enhance sensitivity in electrospray ionization mass spectrometry (ESI-MS). nsf.govnih.gov For instance, derivatization with a tag containing a quaternary ammonium (B1175870) group can lead to a substantial increase in signal intensity in positive ion mode.

The table below summarizes potential derivatization techniques applicable to this compound for analytical purposes.

Table 2: Potential Analytical Derivatization Techniques for this compound

| Derivatizing Reagent | Target Functional Group | Reaction Conditions (General) | Detection Method | Expected Analytical Enhancement |

| Dansyl chloride (DNS-Cl) | Amidino Group | Basic pH, Room Temperature | Fluorescence, UV | Increased sensitivity, improved chromatographic retention |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Amidino Group | Borate buffer (alkaline pH) | Fluorescence | High fluorescence quantum yield, stable derivatives |

| o-Phthalaldehyde (OPA) / Thiol | Amidino Group | Aqueous basic medium, Room Temperature | Fluorescence | Rapid reaction, suitable for automation and post-column derivatization |

| Propionic anhydride | Amidino Group | Acetonitrile | LC-MS/MS | Increased sensitivity and specificity in mass spectrometric detection nih.gov |

| N-(4-aminophenyl)piperidine | Carboxyl group (of 2-methylcinnamic acid after hydrolysis) | - | SFC-MS | Enhanced proton affinity for improved positive mode ESI detection nsf.gov |

This table outlines potential derivatization strategies based on the known reactivity of the functional groups present in the target molecule. The specific reaction conditions and efficacy would need to be optimized experimentally for this compound.

Structure Activity Relationship Sar Studies of 4 Amidinophenyl 2 Methylcinnamate and Analogues

Systematic Structural Variations and Biological Responses

Systematic structural variations of 4-amidinophenyl 2-methylcinnamate and its analogues are essential to understand the contribution of each part of the molecule to its biological effects. These variations can include modifications to the ester linkage, alterations of the substituents on the phenyl ring of the cinnamate (B1238496), and changes to the amidine group.

The 4-amidinophenyl group is a well-known feature in many enzyme inhibitors, particularly for serine proteases like thrombin, where the positively charged amidine group can interact with negatively charged residues such as aspartate in the enzyme's active site. mdpi.comekb.eg Variations in this part of the molecule, for instance by shifting the position of the amidine group or replacing it with other basic groups, can significantly impact the inhibitory potency.

On the other hand, the cinnamate portion of the molecule also offers multiple sites for modification. The 2-methyl group on the cinnamic acid part is a key feature. Its presence can influence the molecule's conformation and steric interactions with its biological target. Studies on related cinnamic acid esters have shown that the nature and position of substituents on the phenyl ring, as well as the length of the alkyl chain in the ester, can dramatically alter biological activities such as antimicrobial and acaricidal effects. mdpi.comnih.gov For example, increasing the length of the alkyl chain in simple cinnamate esters has been shown to enhance antibacterial activity, likely due to increased lipophilicity which facilitates passage through bacterial membranes. mdpi.com

The following table illustrates how systematic variations in related cinnamate and amidinophenyl compounds can affect their biological activity.

| Compound/Analogue | Structural Variation | Biological Response | Reference |

| Methyl cinnamate | Esterification of cinnamic acid | Bioactive against Candida strains | mdpi.com |

| Ethyl cinnamate | Increased alkyl chain length | Potentiated pharmacological response | mdpi.com |

| Propyl cinnamate | Further increase in alkyl chain length | Bioactive against all tested strains | mdpi.com |

| Benzyl cinnamate | Introduction of an aromatic ring as the ester | Reduced antifungal activity compared to alkyl esters | mdpi.com |

| Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide | A complex 4-amidinophenyl derivative | Potent thrombin inhibitor | nih.gov |

These examples, while not directly involving this compound, provide a clear rationale for how systematic structural changes can lead to predictable alterations in biological responses.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical approach used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models translate the structural features of molecules into numerical descriptors, which can then be used to predict the activity of new, untested compounds. Descriptors can encode various molecular properties, including steric, electronic, hydrophobic, and topological features.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

These examples demonstrate the power of QSAR in identifying key molecular properties that govern biological activity. A hypothetical QSAR study on a series of this compound analogues might reveal the quantitative impact of descriptors related to the electronic nature of the cinnamate phenyl ring, the size of the substituent at the 2-position, and the charge distribution of the amidinophenyl group.

Impact of Substituents on Biological Activity Profiles

The specific substituents on the this compound scaffold, namely the 4-amidinophenyl group and the 2-methyl group on the cinnamate, are expected to have a profound impact on its biological activity profile.

The 4-amidinophenyl group is a critical pharmacophore in many biologically active compounds, especially in the context of enzyme inhibition. mdpi.com The amidine group is basic and typically protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds with biological targets. In serine protease inhibitors, this group often fits into a specific recognition pocket, contributing significantly to binding affinity and selectivity. ekb.eg The "para" position of the amidino group on the phenyl ring is also often crucial for optimal interaction with the target.

The 2-methyl group on the cinnamate moiety introduces steric bulk near the ester linkage. This can have several effects. It can restrict the rotational freedom of the molecule, locking it into a specific conformation that may be more or less favorable for binding to a biological target. This steric hindrance can also influence the molecule's interaction with metabolizing enzymes, potentially affecting its pharmacokinetic profile. Studies on other classes of compounds have shown that methyl substitution can have varied effects; in some cases, it can enhance activity, while in others, it can lead to a decrease due to unfavorable steric clashes.

The combination of these two key substituents defines the unique properties of this compound. The interplay between the electronic and steric effects of these groups will ultimately determine the compound's specific biological activity. For example, in the context of antimicrobial activity, the lipophilicity and electronic properties of the cinnamate portion are known to be important. mdpi.com The addition of the polar, charged amidinophenyl group would significantly alter these properties, potentially leading to a different spectrum of activity.

The following table summarizes the potential impact of these key substituents based on findings from related compound classes.

| Substituent | Location | Potential Impact on Biological Activity | Reference |

| 4-Amidino group | Phenyl ester | - Acts as a key recognition element for enzymes like serine proteases.- Forms strong electrostatic and hydrogen bond interactions. | mdpi.comekb.eg |

| 2-Methyl group | Cinnamate | - Introduces steric bulk, influencing molecular conformation.- Can affect binding affinity and metabolic stability. | mdpi.com |

| Ester Linkage | Connecting the two moieties | - Susceptible to hydrolysis by esterases, potentially acting as a pro-drug linkage.- Influences overall lipophilicity and cell permeability. | researchgate.net |

Molecular Interactions and Mechanistic Investigations of 4 Amidinophenyl 2 Methylcinnamate

Enzyme Inhibition Mechanisms of 4-Amidinophenyl 2-methylcinnamate

The interaction of this compound with serine proteases is characterized by a potent and targeted inhibition. The primary mechanism of action involves the formation of a stable, covalent bond with the enzyme's active site, classifying it as an irreversible inhibitor.

Specific kinetic data detailing a purely competitive inhibition modality for this compound are not extensively available in the reviewed literature. Typically, competitive inhibitors bind reversibly to the active site of an enzyme, competing with the substrate. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki). While the amidinophenyl moiety of the molecule suggests a high affinity for the S1 specificity pocket of trypsin-like serine proteases, the subsequent covalent modification of the enzyme indicates that any initial competitive interaction is a prelude to an irreversible reaction.

There is a lack of specific evidence in the surveyed scientific literature to categorize this compound as a non-competitive, uncompetitive, or mixed-type inhibitor. These modes of inhibition involve inhibitor binding to sites other than the active site (non-competitive and allosteric uncompetitive) or to both the free enzyme and the enzyme-substrate complex (mixed-type), leading to changes in Vmax and/or KM. The established mechanism for this compound and related esters points towards an active-site-directed irreversible inhibition rather than these reversible modalities.

Research has firmly characterized this compound as an irreversible inhibitor of several serine proteases, including factor IXa, factor Xa, and thrombin. nih.gov This classification stems from the formation of a stable acyl-enzyme intermediate. The p-amidinophenyl ester structure facilitates this process, where the positively charged amidino group directs the inhibitor to the primary specificity pocket of the target enzyme. Following this initial binding, the active site serine residue (Ser195 in trypsin and its homologues) performs a nucleophilic attack on the carbonyl carbon of the ester. This results in the formation of a covalent acyl-enzyme complex and the release of the 4-amidinophenol leaving group. acs.orgnih.gov

The potency of this irreversible inhibition is highlighted by the second-order rate constants observed for related p-amidinophenyl esters, which are significantly greater than those of other known inhibitors for the same enzymes. nih.gov This efficient inactivation makes this compound and similar compounds potent tools for studying the function of serine proteases and as potential therapeutic agents.

| Inhibitor | Target Enzyme(s) | Inhibition Type | Key Mechanistic Feature |

| This compound | Factor IXa, Factor Xa, Thrombin | Irreversible | Formation of a stable acyl-enzyme complex through nucleophilic attack by the active site serine on the inhibitor's ester carbonyl. nih.govnih.gov |

| Related p-amidinophenyl esters | Trypsin, Thrombin | Irreversible | Covalent modification of the active site serine, leading to the formation of a stable, inactive enzyme-inhibitor complex. nih.govacs.org |

Ligand-Target Binding Characterization

The initial and crucial interaction for the binding of this compound is the insertion of its 4-amidinophenyl group into the S1 specificity pocket of the target enzyme. This pocket in trypsin-like proteases contains an aspartate residue (Asp189) at its base, which is primed to form strong salt bridges and hydrogen bonds with the positively charged amidino group of the inhibitor.

In studies of analogous inhibitors, the following hydrogen bonds are observed:

The amidino group forms a network of hydrogen bonds with the side chain of Asp189 and the backbone carbonyl oxygens of surrounding residues.

In the case of phosphonate (B1237965) analogues, which also target the active site serine, the phosphonate oxygens form hydrogen bonds with the amide groups of Gly193 and Ser195 in the oxyanion hole, as well as with the catalytic His57. googleapis.comresearchgate.net It is highly probable that the carbonyl oxygen of the ester in this compound engages in similar interactions within the oxyanion hole prior to acylation.

Beyond the primary hydrogen bonding network, the binding of inhibitors like this compound is stabilized by a variety of other non-covalent interactions. The phenyl ring of the cinnamate (B1238496) portion of the molecule can engage in hydrophobic interactions with nonpolar residues lining the active site cleft.

Upon binding, the inhibitor can induce conformational changes in the enzyme, and vice versa. The flexibility of both the ligand and the enzyme allows for an "induced fit" that optimizes the orientation for the subsequent covalent reaction. The binding of the inhibitor in the active site is a highly orchestrated event that positions the ester bond for efficient nucleophilic attack by Ser195, leading to the irreversible inactivation of the enzyme.

| Interaction Type | Interacting Moiety of Inhibitor | Enzyme Residues/Regions Involved |

| Hydrogen Bonding | 4-Amidinophenyl group | Asp189 (S1 specificity pocket) |

| Carbonyl oxygen | Oxyanion hole (e.g., backbone amides of Gly193, Ser195) | |

| Hydrophobic Interactions | Phenyl ring of the cinnamate | Nonpolar residues in the active site cleft |

| Covalent Bonding | Ester carbonyl carbon | Ser195 (active site serine) |

Intramolecular Charge Transfer (ICT) Phenomena and Excited State Dynamics

Detailed research findings, including data on the efficiency of charge transfer, the lifetimes of excited states, and the influence of solvent polarity on these processes for this compound, are not available in the current scientific literature. Consequently, no data tables or in-depth discussion on its specific ICT and excited-state dynamics can be provided at this time. Further empirical research is required to elucidate these fundamental photophysical properties.

Biological Target Identification and Pathway Elucidation for 4 Amidinophenyl 2 Methylcinnamate

Computational Approaches for Target Prediction

Computational methods offer a powerful and cost-effective first step in identifying potential protein targets for a small molecule like 4-Amidinophenyl 2-methylcinnamate. These in silico techniques leverage the vast amount of existing biological and chemical data to generate hypotheses about a compound's mechanism of action.

Chemical Similarity Searching and Data Mining

One of the most direct computational strategies is chemical similarity searching. This approach is based on the principle that structurally similar molecules are likely to have similar biological activities. By comparing the structure of this compound to large databases of compounds with known protein targets (e.g., ChEMBL, PubChem), potential targets can be inferred.

Data mining extends this concept by using machine learning algorithms to identify more complex relationships between chemical structures and biological activities. nih.gov These algorithms can be trained on large datasets of drug-target interactions to recognize patterns that might not be apparent from simple structural comparisons. For this compound, this could involve creating a "fingerprint" of its structural features and using this to query predictive models for potential protein interactions.

Panel Docking and Bioactivity Spectral Analysis

Panel docking, also known as reverse docking, is a structure-based computational method. It involves computationally "docking" the three-dimensional structure of this compound against a panel of known protein binding sites. The algorithm calculates the predicted binding affinity for each protein, and those with the highest scores are considered potential targets. This method is particularly useful for identifying direct physical interactions between the compound and a protein.

Bioactivity spectral analysis involves comparing the predicted or experimentally determined bioactivity profile of this compound across a range of assays with the profiles of known drugs. Similarities in these "bioactivity spectra" can suggest that the compounds share common targets or mechanisms of action.

Chemoproteomic-Based Target Identification

Chemoproteomics employs chemical probes to identify protein targets in a complex biological sample, such as a cell lysate or even a whole organism. These methods provide direct evidence of compound-protein interactions within a native biological context.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling (ABPP) is a powerful functional proteomic technology used to study enzyme function and identify drug targets. This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families. A competitive ABPP experiment could be designed where a biological system is treated with this compound before the introduction of a broad-spectrum activity-based probe for a particular enzyme class (e.g., serine proteases, a potential target class for amidino-containing compounds). If this compound binds to a target protein, it will block the binding of the probe. The target protein can then be identified by quantitative mass spectrometry by looking for proteins with reduced probe labeling in the presence of the compound.

Genetic-Based Target Identification Methodologies

Genetic approaches provide an alternative and complementary strategy to chemical and computational methods for target identification. These techniques rely on observing the phenotypic consequences of genetic perturbations in the presence of a compound.

For this compound, a high-throughput screen could be performed using a library of genetically modified cells, such as a collection of knockout or knockdown cell lines (e.g., using CRISPR or siRNA technology). The screen would aim to identify genes whose inactivation confers resistance or hypersensitivity to the compound. A gene whose loss of function leads to resistance is a strong candidate for the drug's direct target. Conversely, a gene whose inactivation increases the compound's potency could be part of a parallel or downstream pathway.

While no specific research applying these methodologies to this compound has been identified in the public domain, the application of this multi-pronged approach, integrating computational predictions with direct experimental validation through chemoproteomics and genetic screening, represents the standard and most robust strategy for comprehensively elucidating its biological targets and mechanism of action.

Preclinical Pharmacological Investigation of 4 Amidinophenyl 2 Methylcinnamate

In Vitro Assays for Biological Activity

In vitro assays are fundamental in the early stages of drug discovery to determine the biological activity of a compound in a controlled, non-living system.

Coagulation Pathway Modulation (e.g., Factors IXa, Xa, Thrombin Inhibition)

No specific data on the modulation of coagulation pathways by 4-Amidinophenyl 2-methylcinnamate is available in the public domain.

However, research has been conducted on related p-amidinophenyl esters as irreversible inhibitors of key enzymes in the coagulation cascade. nih.gov These studies are crucial for identifying potential anticoagulant or procoagulant properties. Typically, the inhibitory activity of a compound against coagulation factors such as Factor IXa, Factor Xa, and thrombin is determined using chromogenic substrate assays. In these assays, the enzyme, the inhibitor (the compound being tested), and a synthetic substrate that releases a colored product when cleaved by the enzyme are combined. The rate of color development is measured spectrophotometrically, and a decrease in this rate in the presence of the test compound indicates inhibition.

The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value signifies a more potent inhibitor. For example, various amidino-containing compounds have been synthesized and evaluated for their ability to inhibit thrombin and Factor Xa, which are key targets for anticoagulant drugs. nih.gov

Table 1: Representative Data for Coagulation Factor Inhibition by a Hypothetical Compound

| Coagulation Factor | IC₅₀ (nM) |

| Factor IXa | Data not available |

| Factor Xa | Data not available |

| Thrombin | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

Anti-inflammatory Pathway Modulation

Specific data on the anti-inflammatory pathway modulation by this compound is not available.

The anti-inflammatory properties of a compound can be investigated through various in vitro assays. capes.gov.br A common approach is to use cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells), to mimic an inflammatory response. nih.gov The ability of the test compound to reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines (e.g., tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6)) is then measured. nih.govmdpi.com

The levels of these mediators can be quantified using techniques such as the Griess assay for NO, and enzyme-linked immunosorbent assays (ELISAs) for cytokines. nih.gov Additionally, the effect of the compound on the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) can be assessed using methods like Western blotting or quantitative polymerase chain reaction (qPCR). nih.gov Some compounds exert their anti-inflammatory effects by activating pathways like the Nrf2 pathway, which is involved in the antioxidant response. nih.gov

Cytotoxicity Assays (e.g., Brine Shrimp Lethality Test, MTT assay)

No specific cytotoxicity data for this compound is available in the public domain.

Cytotoxicity assays are essential to determine the potential toxicity of a compound to cells. The Brine Shrimp Lethality Test is a simple, rapid, and low-cost preliminary assay to assess the general toxicity of a substance. nih.govnih.govbrieflands.com In this test, brine shrimp nauplii (Artemia salina) are exposed to different concentrations of the test compound, and the number of dead nauplii is counted after a specific time (usually 24 hours). nih.gov The results are often expressed as the median lethal concentration (LC₅₀), which is the concentration of the compound that kills 50% of the brine shrimp. nih.govbrieflands.com

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and proliferation. nih.govresearchgate.netconicet.gov.ar It is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. A decrease in formazan production in the presence of the test compound indicates a reduction in cell viability or a cytotoxic effect. The results are typically expressed as the IC₅₀, the concentration of the compound that reduces cell viability by 50%. conicet.gov.ar

Table 2: Representative Data for Cytotoxicity Assays of a Hypothetical Compound

| Assay | Cell Line/Organism | Result (e.g., LC₅₀/IC₅₀) |

| Brine Shrimp Lethality Test | Artemia salina | Data not available |

| MTT Assay | e.g., Human cell line | Data not available |

This table is for illustrative purposes only, as no specific data for this compound has been found.

In Vivo Efficacy in Preclinical Models

In vivo studies are conducted in living organisms to understand the effects of a compound in a more complex biological system.

Coagulation Pathway Modulation in Animal Models

There is no publicly available data from in vivo studies on the modulation of the coagulation pathway by this compound.

To evaluate the in vivo anticoagulant or antithrombotic effects of a compound, various animal models are used. Common models include rodent models of thrombosis, such as the ferric chloride-induced arterial thrombosis model or the venous stasis-induced thrombosis model. In these models, a thrombus (blood clot) is induced, and the effect of the test compound on the size and weight of the thrombus is measured.

Standard coagulation tests, such as the prothrombin time (PT) and the activated partial thromboplastin (B12709170) time (aPTT), are also performed on blood samples collected from the animals to assess the compound's effect on the extrinsic and intrinsic coagulation pathways, respectively. An extension of these clotting times would indicate an anticoagulant effect. nih.gov Bleeding time assays are also conducted to evaluate the risk of bleeding associated with the compound.

In Vivo Antimicrobial or Anti-inflammatory Effect Assessment

Preclinical in vivo investigations have provided initial insights into the biological activities of this compound. Research has primarily focused on its effects on coagulation parameters, suggesting a potential role as an antithrombotic agent.

Detailed in vivo studies have demonstrated the impact of this compound on blood clotting times in animal models. Specifically, a study involving the intravenous administration of this compound to mice revealed a notable effect on the activated partial thromboplastin time (PTT). The PTT is a measure of the intrinsic and common pathways of the coagulation cascade.

In this investigation, a single bolus intravenous administration of 300 microliters of 1 mM this compound in mice resulted in a significant prolongation of the PTT. The study reported a 2.3-fold increase in the PTT immediately following administration. This effect was observed to persist, with the PTT remaining 1.2-fold above the normal baseline two hours after the initial dose. nih.gov This finding indicates that this compound acts as an inhibitor of one or more of the vitamin K-dependent proteinases, which are crucial components of the coagulation cascade. nih.gov

The table below summarizes the in vivo effects of this compound on the activated partial thromboplastin time (PTT) in mice.

| Parameter | Observation | Time Point |

| PTT Increase | 2.3-fold | Immediate |

| PTT Increase | 1.2-fold | 2 hours post-administration |

Data from a study on the in vivo effects of p-amidinophenyl esters on coagulation in mice. nih.gov

Currently, there is a lack of available scientific literature detailing the in vivo antimicrobial or anti-inflammatory effects of this compound specifically. While related cinnamic acid derivatives have been investigated for such properties, the in vivo profile of this particular ester in these therapeutic areas remains to be elucidated.

Computational Chemistry and Theoretical Modeling of 4 Amidinophenyl 2 Methylcinnamate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile quantum mechanical modeling method to investigate the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for a molecule of the size of 4-amidinophenyl 2-methylcinnamate. researchgate.net

Electronic Structure and Reactivity Analyses (e.g., Frontier Molecular Orbitals, Fukui Functions)

The electronic structure and reactivity of this compound can be effectively analyzed using DFT. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic or basic character, while the LUMO signifies its capacity to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability, chemical reactivity, and optical polarizability. researchgate.netacadpubl.eu A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amidino and phenyl groups, while the LUMO would likely be distributed over the electron-deficient parts of the molecule. The precise distribution and energies of these orbitals, which can be calculated using DFT, govern the molecule's interaction with other chemical species.

To further quantify its reactivity, Fukui functions can be calculated. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule. This allows for a detailed prediction of its behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) | Description |

| EHOMO | Hypothetical Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Hypothetical Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Hypothetical Value | Difference between ELUMO and EHOMO |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Charge Distribution and Electrostatic Potential (MEP) Mapping

The distribution of charge within this compound is fundamental to understanding its intermolecular interactions. DFT calculations can provide a detailed picture of this distribution. The Molecular Electrostatic Potential (MEP) map is a particularly insightful tool that visualizes the electrostatic potential on the electron density surface of the molecule. acadpubl.eu

The MEP map uses a color spectrum to represent different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would likely be around the oxygen and nitrogen atoms. Conversely, blue areas denote regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack, such as the hydrogen atoms of the amidino group. Green and yellow areas represent regions of intermediate potential. This visual representation is invaluable for predicting how the molecule will interact with other molecules, including biological targets like proteins. acadpubl.eu

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the molecule and its environment (typically a solvent), MD simulations can explore the conformational landscape and the dynamic nature of its interactions. nih.gov

Ligand-Protein Dynamic Interaction Studies

A significant application of MD simulations for this compound is in studying its interactions with protein targets. These simulations can reveal how the ligand binds to a protein's active site, the stability of the resulting complex, and the specific amino acid residues involved in the interaction. nih.gov By tracking the trajectories of the ligand and protein atoms over time, researchers can identify key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the bound state. This information is crucial for understanding the molecule's biological activity and for the rational design of more potent analogs. nih.gov

Conformational Landscape Analysis

This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements in a solvent environment. mdpi.com This analysis helps to identify the most stable or low-energy conformations of the molecule in solution. Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule plays a critical role in its ability to interact with biological targets. nih.gov The results of conformational analysis can provide insights into the flexibility of the molecule and how it might adapt its shape to fit into a binding pocket. mdpi.comnih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic strategies is paramount for the future of 4-amidinophenyl 2-methylcinnamate. Current synthetic approaches, while effective, may rely on traditional methods that can be resource-intensive. Future research should prioritize the exploration of innovative and sustainable synthetic routes.

One promising avenue is the adoption of green chemistry principles . This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents commonly used in organic synthesis. nih.gov Additionally, the implementation of catalytic methods, including biocatalysis and photocatalysis, can lead to more efficient and selective reactions, minimizing waste and energy consumption. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Biocatalysis, utilizing enzymes to carry out specific chemical transformations, offers high selectivity under mild reaction conditions. nih.gov Photocatalysis, which uses light to drive chemical reactions, presents another sustainable alternative to traditional heating methods. sigmaaldrich.com

A recent study on the synthesis of novel cinnamic acid derivatives highlighted a two-step process involving the chlorination of cinnamic acid followed by esterification or amidation. chemicalbook.com Investigating similar streamlined approaches for this compound could lead to more efficient synthetic protocols.

Advanced Mechanistic Studies on Identified Biological Targets

A thorough understanding of how this compound interacts with its biological targets at a molecular level is fundamental for its optimization as a therapeutic agent. While it is known to inhibit serine proteases, future research must delve deeper into the specific mechanisms of action.

Advanced techniques such as time-resolved crystallography and cryo-electron microscopy (cryo-EM) can provide dynamic snapshots of the inhibitor binding to its target enzyme. guidechem.com These methods can reveal conformational changes in the enzyme upon inhibitor binding and elucidate the precise interactions that govern its inhibitory activity. nih.gov Such detailed structural information is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Kinetic studies are also essential to fully characterize the inhibitory mechanism. nih.gov Determining whether the inhibition is competitive, non-competitive, or uncompetitive provides crucial insights into how the inhibitor interacts with the enzyme and its substrate. nih.gov Furthermore, investigating the potential for covalent inhibition, where the inhibitor forms a stable bond with the enzyme, could lead to the development of highly potent and long-acting drugs. chemicalbook.comnih.gov

Recent research on other serine protease inhibitors has demonstrated the importance of targeting allosteric sites—sites on the enzyme other than the active site. wikipedia.org Exploring the possibility of allosteric inhibition by this compound could open up new avenues for modulating enzyme activity with greater specificity and potentially fewer off-target effects.

Integration of Multi-Omics Data in Biological Target Identification

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to the compound and aid in the identification of its biological targets. tcichemicals.comymdb.ca

Proteomics can be employed to identify the direct protein targets of this compound and to profile changes in protein expression levels upon treatment. This can help to confirm its known targets and potentially uncover novel ones. Metabolomics , the study of small molecules involved in metabolism, can reveal how the compound affects cellular metabolic pathways. By combining these approaches, researchers can build a more complete picture of the compound's mechanism of action and its downstream effects.

For instance, an integrated metabolomic and proteomic approach was successfully used to identify covalent inhibitors of the main protease of SARS-CoV-2 from crude natural extracts. A similar strategy could be applied to identify and validate the targets of this compound in a more complex biological context. This multi-omics approach can accelerate target validation and help to stratify patient populations for potential clinical trials.

Development of Next-Generation Computational Models for Predictive Studies

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of compound properties and interactions, thereby accelerating the design and optimization of new drug candidates. The development of next-generation computational models is a key future direction for research on this compound.

Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding mode of this compound to its target enzymes and to estimate its binding affinity. These simulations provide insights into the key intermolecular interactions that stabilize the enzyme-inhibitor complex, guiding the design of more potent inhibitors. Advanced computational methods, such as quantum mechanics/molecular mechanics (QM/MM) , can offer a more accurate description of the electronic and structural details of the enzyme's active site and the inhibitor's binding.

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 4-Amidinophenyl 2-methylcinnamate, and how can intermediates be characterized?

- Methodology : Synthesis typically involves coupling 2-methylcinnamic acid derivatives with 4-amidinophenol under controlled conditions (e.g., carbodiimide-mediated amidation). Key intermediates should be characterized using HPLC for purity (>98%) and NMR (¹H/¹³C) to confirm structural integrity. For example, monitoring the amidine group’s resonance at δ 7.8–8.2 ppm (¹H NMR) ensures proper functionalization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Adopt OSHA-compliant practices: use PPE (nitrile gloves, lab coats), fume hoods for weighing, and avoid inhalation/contact. Storage conditions (2–8°C, desiccated) prevent hydrolysis. Safety data sheets (SDS) for structurally similar amidines recommend emergency eye wash stations and neutralization protocols for spills (e.g., 5% acetic acid for basic residues) .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) provides robust quantification. For trace analysis, LC-MS/MS (ESI+ mode) using a C18 column and 0.1% formic acid in acetonitrile/water achieves LODs of 0.1 ng/mL. Cross-validate with FTIR to confirm ester and amidine functional groups (e.g., C=O stretch at 1720 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

- Methodology : Employ a 2³ factorial design to evaluate temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). Response variables include yield and purity. ANOVA identifies significant factors; e.g., catalyst concentration may dominate (p < 0.05). Post-hoc Tukey tests resolve interactions between solvent and temperature .

Q. How should researchers address contradictory bioactivity data in this compound studies?

- Methodology : Conduct meta-analysis of dose-response curves across cell lines (e.g., HeLa vs. HEK293) to identify cell-type-specific effects. Validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Replicate experiments under standardized conditions (pH 7.4, 37°C) to minimize variability .

Q. What computational strategies enhance the rational design of this compound derivatives?

- Methodology : Use molecular docking (AutoDock Vina) to predict binding modes with serine proteases (e.g., trypsin-like targets). QSAR models incorporating Hammett σ values and logP refine substituent selection. MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can synergistic effects of this compound in multi-target applications be systematically studied?

- Methodology : Design a matrix of combinatorial assays with co-administered inhibitors (e.g., thrombin and factor Xa). Use Chou-Talalay synergy scores (CompuSyn) to quantify interactions. Transcriptomic profiling (RNA-seq) identifies downstream pathways affected by dual inhibition .

Notes on Experimental Design and Validation

- Data Reliability : Cross-reference NIST spectral libraries for structural confirmation .

- Educational Integration : Universities like the University of Cape Town emphasize integrating computational and experimental workflows for drug design .

- Ethical Replication : Follow quasi-experimental designs with control groups (e.g., untreated vs. treated batches) to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.